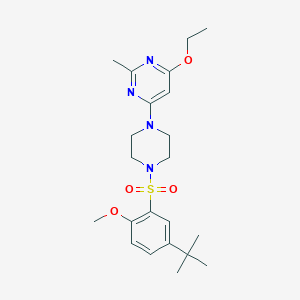
4-(4-((5-(Tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrimidine ring, and a sulfonyl group. The presence of these functional groups suggests that this compound could have a variety of chemical properties and could potentially be used in a range of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The piperazine ring could be formed through a reaction of a diamine with a dihalide. The pyrimidine ring could be formed through a reaction of an amidine with a β-dicarbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, which can exist in different conformations. The pyrimidine ring is a six-membered ring with two nitrogen atoms and is planar. The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The piperazine ring could potentially undergo reactions at the nitrogen atoms, such as alkylation or acylation. The pyrimidine ring could undergo reactions at the carbon atoms between the nitrogen atoms, such as substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl group could make the compound more polar and increase its solubility in water. The presence of the piperazine and pyrimidine rings could affect the compound’s boiling point and melting point .Applications De Recherche Scientifique
Crystal Structure and Computational Analysis
Kumara et al. (2017) studied compounds similar to 4-(4-((5-(Tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine. They analyzed the crystal structures and performed Hirshfeld surface analysis and density functional theory (DFT) calculations, providing insights into the electrophilic and nucleophilic nature of such molecules (Kumara et al., 2017).
5-HT7 Receptor Antagonism
Yoon et al. (2008) synthesized derivatives related to the subject compound and evaluated them as 5-HT7 receptor antagonists. Their study contributes to the understanding of how such compounds interact with serotonin receptors, crucial for various neurological processes (Yoon et al., 2008).
Anti-Malarial Activity
Cunico et al. (2009) reported on the anti-malarial activity of certain piperazine derivatives, highlighting the potential of these compounds in developing new treatments for malaria. This research could be relevant to similar compounds like the one (Cunico et al., 2009).
Key Intermediate in Drug Synthesis
Wang et al. (2015) synthesized a compound similar to the one , which is a key intermediate in the synthesis of Vandetanib, a drug used in cancer therapy. This indicates the potential pharmaceutical significance of such compounds (Wang et al., 2015).
Antimicrobial Activities
Bektaş et al. (2007) synthesized triazole derivatives incorporating elements similar to the subject compound and evaluated their antimicrobial activities, contributing to the development of new antimicrobial agents (Bektaş et al., 2007).
Anti-Obesity Properties
Chen et al. (2014) investigated tert-butyl-5-methylpyrimidin-piperazine derivatives for their anti-obesity activities, offering insights into the therapeutic potential of such compounds in treating obesity (Chen et al., 2014).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, it could interact with biological targets such as enzymes or receptors in the body. The specific interactions would depend on the structure of the compound and the nature of the target .
Orientations Futures
The future directions for research on this compound could include further studies to better understand its properties and potential uses. This could involve testing the compound in different chemical reactions, studying its interactions with biological targets, or investigating its potential uses in fields such as medicine or materials science .
Propriétés
IUPAC Name |
4-[4-(5-tert-butyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4S/c1-7-30-21-15-20(23-16(2)24-21)25-10-12-26(13-11-25)31(27,28)19-14-17(22(3,4)5)8-9-18(19)29-6/h8-9,14-15H,7,10-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYERLCIXNSXATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2820876.png)
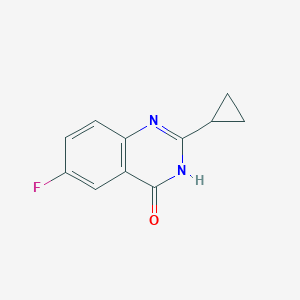
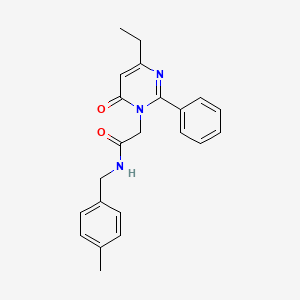
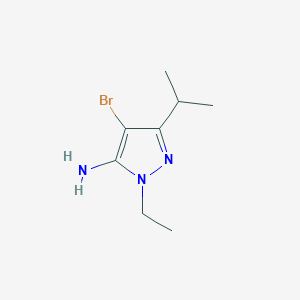
![2-[(Dimethylamino)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2820882.png)

![2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820885.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2820886.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2820890.png)

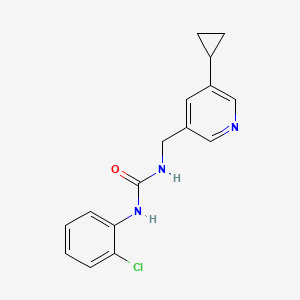
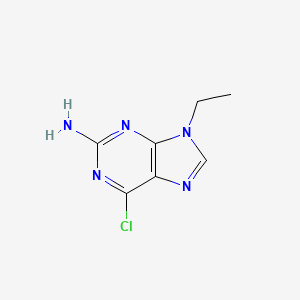
![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2820896.png)
![2-(3,5-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820898.png)